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molecular formula C11H11ClN2 B8583630 2-Chloro-6-cyclopentylnicotinonitrile

2-Chloro-6-cyclopentylnicotinonitrile

Cat. No. B8583630
M. Wt: 206.67 g/mol
InChI Key: JAHGFVVFCUYPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415333B2

Procedure details

This compound was synthesized in 41% yield from 2-chloronicotinonitrile and cyclopentanecarboxylic acid using the same procedure as for 6-tert-butyl-2-chloronicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH:10]1(C(O)=O)[CH2:14][CH2:13][CH2:12][CH2:11]1.C(C1C=CC(C#N)=C(Cl)N=1)(C)(C)C>>[Cl:1][C:2]1[N:9]=[C:8]([CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C#N)C=CC(=N1)C1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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